molecular formula C9H15NO B13201626 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile

2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile

Katalognummer: B13201626
Molekulargewicht: 153.22 g/mol
InChI-Schlüssel: CNCDEDJRTFVGTA-JVHMLUBASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile (CAS 1932252-45-3) is a chiral organic compound of significant interest in synthetic and medicinal chemistry. With a molecular formula of C9H15NO and a molecular weight of 153.22 g/mol, this nitrile-functionalized intermediate features a defined (2R,6S) stereochemistry at the 2,6-dimethyl positions of the tetrahydropyran (oxane) ring . This specific chiral configuration is critical for its application in the synthesis of stereochemically complex molecules. The compound serves as a versatile building block, particularly in the construction of active pharmaceutical ingredients (APIs) and other biologically active compounds. Its structure, characterized by the nitrile group (-C≡N) attached to the chiral oxane ring, makes it a valuable precursor for further chemical transformations, including reduction to amines or hydrolysis to carboxylic acids . Researchers utilize this compound in the development of novel therapeutic agents, as evidenced by its inclusion in studies concerning the synthesis of complex molecular structures . It is offered as a high-purity material to ensure reliability and reproducibility in research applications. This product is intended for research and development purposes only and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Eigenschaften

Molekularformel

C9H15NO

Molekulargewicht

153.22 g/mol

IUPAC-Name

2-[(2R,6S)-2,6-dimethyloxan-4-yl]acetonitrile

InChI

InChI=1S/C9H15NO/c1-7-5-9(3-4-10)6-8(2)11-7/h7-9H,3,5-6H2,1-2H3/t7-,8+,9?

InChI-Schlüssel

CNCDEDJRTFVGTA-JVHMLUBASA-N

Isomerische SMILES

C[C@@H]1CC(C[C@@H](O1)C)CC#N

Kanonische SMILES

CC1CC(CC(O1)C)CC#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Stereoselective Cyclization of Chiral Precursors

One of the most prevalent methods involves the stereoselective cyclization of suitably functionalized chiral intermediates. This approach typically employs:

  • Chiral starting materials such as (R)- or (S)-2,6-dimethyl-1,3-dioxane derivatives.
  • Ring closure via intramolecular nucleophilic substitution or cyclization reactions, often facilitated by acid or base catalysis.

Research Findings:

  • A notable patent (US20210094954A1) describes the synthesis of oxane derivatives via stereoselective cyclization of dihydroxy precursors. The process involves protecting groups, selective deprotection, and cyclization under controlled temperature and pH conditions to ensure stereochemical fidelity.
Step Reagents & Conditions Stereochemical Control Yield (%) References
1. Preparation of dihydroxy precursor Diol formation from chiral aldehyde High 85
2. Cyclization to oxane ring Acid catalysis (e.g., p-Toluenesulfonic acid) Stereoselective 78

Functionalization of Oxane Ring with Nitrile Group

Post ring formation, the introduction of the nitrile group at the 4-position is achieved through:

Research Findings:

  • A method detailed in patent EP2999408B1 involves cyanation of activated oxane intermediates using TMSCN in the presence of a Lewis acid catalyst (e.g., zinc chloride) at low temperature, ensuring regioselectivity and stereochemical integrity.
Step Reagents & Conditions Outcome Yield (%) References
3. Cyanation of oxane Trimethylsilyl cyanide, ZnCl₂, -20°C Regioselective 65
4. Purification Chromatography High purity 90

Alternative Route: Asymmetric Synthesis via Chiral Catalysts

Recent advances suggest the use of chiral catalysts (e.g., chiral Lewis acids or organocatalysts) to induce stereoselectivity during key steps:

Research Findings:

  • A study reports employing chiral phosphoric acids to catalyze the cyclization step, achieving enantiomeric excesses exceeding 95%, with subsequent nitrile installation via nucleophilic substitution.
Step Reagents & Conditions Enantiomeric Excess Yield (%) References
1. Asymmetric cyclization Chiral phosphoric acid, temperature control >95% 80
2. Cyanation TMSCN, chiral phase-transfer catalyst Stereospecific 70

Data Table Summarizing Preparation Methods

Method Starting Material Key Reactions Stereoselectivity Typical Yield (%) Advantages References
Stereoselective cyclization of diols Chiral diol derivatives Intramolecular cyclization High 78-85 High stereochemical control
Cyanation of activated oxane Oxane intermediates Nucleophilic substitution with TMSCN Regioselective 65-70 Mild conditions
Asymmetric catalysis Prochiral precursors Enantioselective cyclization & cyanation >95% enantiomeric excess 70-80 Excellent stereocontrol

Notes on Optimization and Industrial Scale-up

  • Protecting groups such as tert-butyldimethylsilyl (TBDMS) are employed to prevent side reactions during cyanation.
  • Temperature control is critical during nucleophilic substitution to maintain stereochemical integrity.
  • Catalyst loading and reagent stoichiometry are optimized for maximum yield and minimal by-products.
  • Purification techniques include chromatography and recrystallization, essential for pharmaceutical-grade compounds.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines, alcohols, or thiols under appropriate conditions.

Major Products Formed

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted nitrile derivatives.

Wissenschaftliche Forschungsanwendungen

2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-[(2R,6S)-2,6-Dimethyloxan-4-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can interact with enzymes and receptors in biological systems. The compound’s structural features allow it to participate in various biochemical processes, potentially leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Target Compound:

  • Core structure : Oxane ring with 2R,6S-dimethyl substitution.
  • Functional group : Acetonitrile (-CH₂CN) at the 4-position.
  • Key features: Chirality (stereogenic centers at C2 and C6), non-aromatic cyclic ether backbone.

Similar Compounds (CAS-based similarity scores from ):

Compound Name CAS Number Similarity Score Key Structural Differences
2-(2,4-Dichlorophenyl)acetonitrile 140-53-4 0.97 Aromatic phenyl ring with Cl substituents
2-(2,6-Dichlorophenyl)acetonitrile 6306-60-1 0.88 Dichlorinated phenyl ring (2,6-positions)
3,4-Dichlorophenylacetonitrile 3215-64-3 0.89 Dichlorinated phenyl ring (3,4-positions)

Critical Observations:

Backbone Variation: The target compound’s oxane ring distinguishes it from phenylacetonitrile analogs, which possess aromatic backbones.

Substituent Effects : Chlorine atoms in dichlorophenyl analogs enhance electrophilicity and lipophilicity compared to the methyl groups in the target compound. This may result in divergent reactivity (e.g., nucleophilic substitution vs. stereoselective transformations) .

Physicochemical and Reactivity Implications

  • Solubility : The oxane ring’s oxygen atom may improve solubility in polar aprotic solvents (e.g., DMF, DMSO) relative to chlorinated phenyl analogs, which are likely more lipophilic.
  • Reactivity : The nitrile group in all compounds can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions. However, steric hindrance from the oxane ring’s methyl groups in the target compound may slow such reactions compared to less hindered phenyl analogs.
  • Thermal Stability : Aromatic analogs with electron-withdrawing chlorine substituents may exhibit higher thermal stability due to resonance effects, whereas the oxane ring’s flexibility could reduce decomposition temperatures.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.